In Vivo Efficacy: Candicidin Achieves Superior Survival in Murine Candidiasis Compared to Double-Dose Nystatin
In a direct in vivo comparison, candicidin conferred complete protection (100% survival) in a murine model of systemic *C. albicans* infection. In stark contrast, treatment with twice the amount of nystatin protected only 60% of the infected mice . This represents a significant quantitative advantage in therapeutic efficacy.
| Evidence Dimension | In Vivo Protective Efficacy (Survival Rate) |
|---|---|
| Target Compound Data | 100% survival |
| Comparator Or Baseline | Nystatin: 60% survival (at 2x dose) |
| Quantified Difference | Candicidin achieves 100% protection, while nystatin at double the dose achieves 60%. |
| Conditions | Murine model with systemic *Candida albicans* infection. |
Why This Matters
For applications requiring in vivo proof-of-concept in candidiasis models, candicidin provides a significantly higher efficacy benchmark than nystatin, even at a dose disadvantage.
